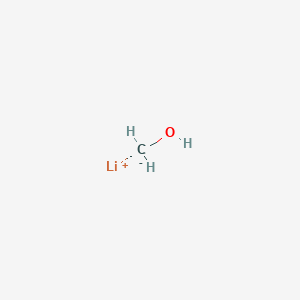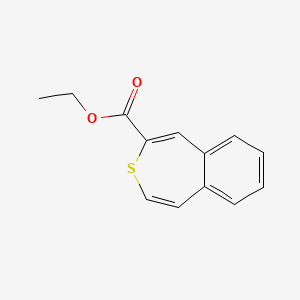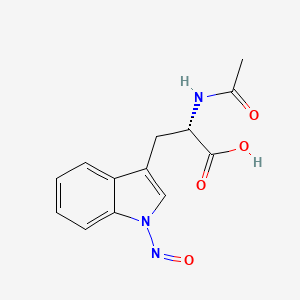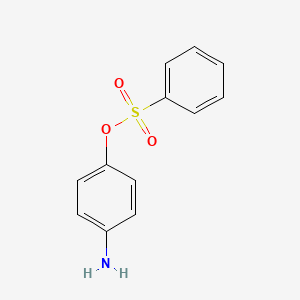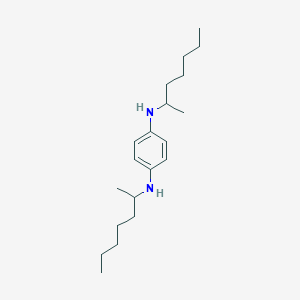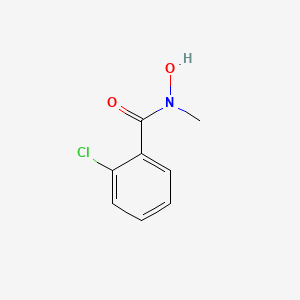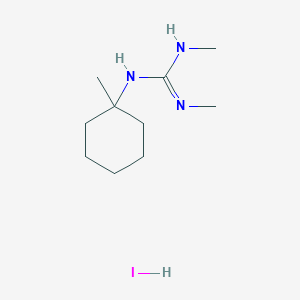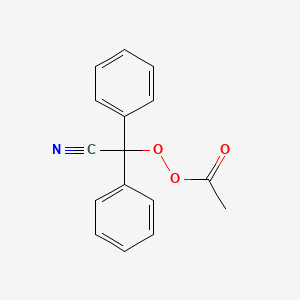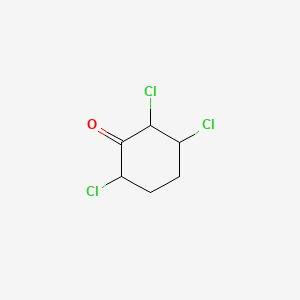
2,3,6-Trichlorocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trichlorocyclohexan-1-one is a chlorinated cyclohexanone derivative This compound is characterized by the presence of three chlorine atoms attached to the cyclohexane ring at positions 2, 3, and 6, and a ketone functional group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichlorocyclohexan-1-one typically involves the chlorination of cyclohexanone. One common method is the direct chlorination of cyclohexanone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from cyclohexane. The initial step involves the oxidation of cyclohexane to cyclohexanone, followed by chlorination using chlorine gas. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichlorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,6-Trichlorocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trichlorocyclohexan-1-one depends on its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorocyclohexan-1-one: Another chlorinated cyclohexanone with chlorine atoms at different positions.
2,3,5-Trichlorocyclohexan-1-one: Similar structure but with chlorine atoms at positions 2, 3, and 5.
Uniqueness
2,3,6-Trichlorocyclohexan-1-one is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to other chlorinated cyclohexanones.
Properties
CAS No. |
58940-80-0 |
|---|---|
Molecular Formula |
C6H7Cl3O |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
2,3,6-trichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H7Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h3-5H,1-2H2 |
InChI Key |
TWLVKYXIVDYAND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
![5-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-2H-1,3-benzodioxole](/img/structure/B14611590.png)
